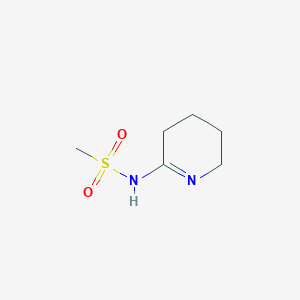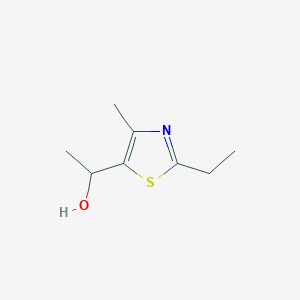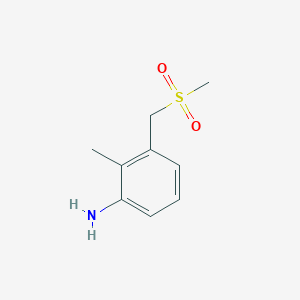
N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide
Vue d'ensemble
Description
“N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide” is a chemical compound with the CAS Number: 1269151-63-4 . It has a molecular weight of 176.24 and its molecular formula is C6H12N2O2S . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for “N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide” is 1S/C6H12N2O2S/c1-11(9,10)8-6-4-2-3-5-7-6/h4,7-8H,2-3,5H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide” is a powder with a molecular weight of 176.24 . Its molecular formula is C6H12N2O2S . The compound is typically stored at 4 degrees Celsius .Applications De Recherche Scientifique
Coordination Chemistry
The compound N-(pyridin-2-yl)methanesulfonamidate, closely related to the query compound, has been utilized in coordination chemistry. For instance, a study by Hu & Yeh (2013) describes a silver(I) complex coordinated by two N atoms from N-(pyridin-2-yl)methanesulfonamidate anions, forming a dinuclear molecule. This demonstrates the compound's potential in creating complex geometries in coordination compounds (Hu & Yeh, 2013).
Molecular and Supramolecular Structures
Jacobs, Chan, & O'Connor (2013) explored N-[2-(pyridin-2-yl)ethyl]-derivatives of methanesulfonamide, revealing diverse hydrogen bonding patterns and molecular conformations. These findings indicate the potential of such derivatives in supramolecular chemistry, highlighting their role in forming hydrogen-bonded dimers and layers (Jacobs, Chan, & O'Connor, 2013).
Crystallography and Structural Analysis
Several studies have focused on crystallographic investigations of derivatives of methanesulfonamide. For instance, Dodoff, Varga, & Kovala-Demertzi (2004) analyzed the crystal structure of N-3-pyridinyl-methanesulfonamide, revealing significant insights into the molecular conformations and hydrogen bonding in the crystalline state (Dodoff, Varga, & Kovala-Demertzi, 2004). Such research contributes to our understanding of the solid-state chemistry of these compounds.
Supramolecular Assembly
A study by Dey et al. (2015) on nimesulidetriazole derivatives of methanesulfonamide analyzed the nature of intermolecular interactions, which is crucial for understanding the supramolecular assembly of these compounds. This research sheds light on the potential applications in the field of molecular engineering and drug design (Dey et al., 2015).
Computational Structural Study
Mphahlele & Maluleka (2021) conducted a combined experimental and computational structural study of N-(2-cyanophenyl)disulfonamides derived from methanesulfonamide. This approach, utilizing both experimental and computational methods, provides a comprehensive understanding of the molecular geometry and potential applications in various fields (Mphahlele & Maluleka, 2021).
Propriétés
IUPAC Name |
N-(2,3,4,5-tetrahydropyridin-6-yl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2S/c1-11(9,10)8-6-4-2-3-5-7-6/h2-5H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SESGBTQGQNSOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=NCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4,5,6-tetrahydropyridin-2-yl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1443058.png)



![3-[4-(4-bromo-1H-pyrazol-1-yl)-3-fluorophenyl]prop-2-enoic acid](/img/structure/B1443065.png)

![5-(Bicyclo[2.2.1]heptan-2-yl)-1H-pyrazol-3-amine](/img/structure/B1443069.png)

![2-[4-(2-Aminoethoxy)phenyl]acetonitrile hydrochloride](/img/structure/B1443075.png)
![2-[(3-Fluorophenyl)amino]acetic acid hydrochloride](/img/structure/B1443076.png)

![3-Formylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1443079.png)
